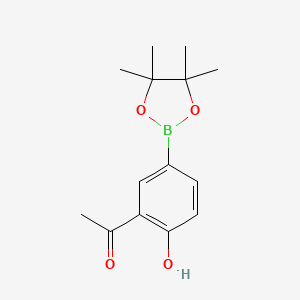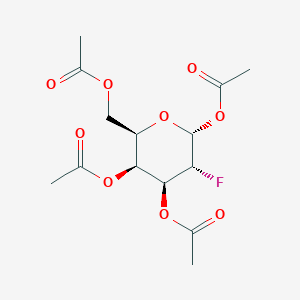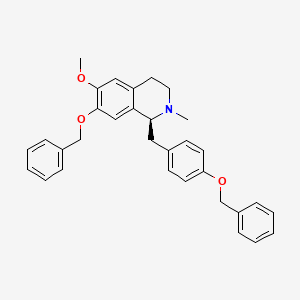![molecular formula C16H21NO5 B13411030 Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, including an acetylamino group, a phenylmethylene group, and a hexopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the acetylamino group through acetylation reactions. The phenylmethylene group is then introduced via a condensation reaction with a suitable benzaldehyde derivative. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or phenylmethylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylmethylene group may participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(Acetylamino)-5-iodobenzoate: Shares the acetylamino group but differs in the presence of an iodine atom and a benzoate structure.
Methyl 2-(Acetylamino)-3-methylbutanoate: Similar acetylamino group but with a different aliphatic chain.
Uniqueness
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is unique due to its combination of a hexopyranoside ring with both acetylamino and phenylmethylene groups
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-[(2R,4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-13-14(22-16(12)19-2)9-20-15(21-13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)/t12-,13+,14-,15-,16+/m1/s1 |
InChI Key |
YIZGXUIIXCRYJU-JKJDWNRSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@@H]1OC |
Canonical SMILES |
CC(=O)NC1CC2C(COC(O2)C3=CC=CC=C3)OC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)



![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)





